5-[2-(4-chlorophenyl)-2-hydroxyethyl]-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
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Description
5-[2-(4-chlorophenyl)-2-hydroxyethyl]-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C22H20ClN3O2 and its molecular weight is 393.87. The purity is usually 95%.
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Scientific Research Applications
Annular Tautomerism and Structural Analysis
Research on NH-pyrazoles, which share a core structural similarity to the compound , has focused on their annular tautomerism and crystallography. These studies provide insights into the molecular behavior and structural characteristics of pyrazole derivatives, which are crucial for understanding their chemical properties and potential applications in drug design and materials science (Cornago et al., 2009).
Antimicrobial and Anticancer Properties
Several research efforts have been directed towards synthesizing novel pyrazole derivatives to evaluate their potential as antimicrobial and anticancer agents. Compounds structurally related to the query molecule have shown significant activity against various bacterial and fungal strains, as well as cancer cell lines. This suggests that exploring the biological activity of similar pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives could lead to the discovery of new therapeutic agents with improved efficacy and specificity (Hafez et al., 2016), (Zhang et al., 2008).
Electronic Structure and Physicochemical Properties
Research on pyrazole derivatives also encompasses their electronic structure and physicochemical properties, aiming to understand how these characteristics influence their biological activity and potential for drug development. Studies have shown that pyrazole compounds can exhibit significant electronic properties, making them candidates for applications in photovoltaic systems and as photosensitizers (Thomas et al., 2019).
Synthesis and Pharmacological Evaluation
The synthesis and pharmacological evaluation of chlorinated pyrazoles have been explored, demonstrating their affinity towards certain receptors in the human brain. This line of research indicates the potential of pyrazole derivatives in developing new drugs targeting specific pathways or receptors involved in neurological disorders (Silva et al., 2007).
Properties
IUPAC Name |
5-[2-(4-chlorophenyl)-2-hydroxyethyl]-2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O2/c1-2-15-3-5-16(6-4-15)19-13-20-22(28)25(11-12-26(20)24-19)14-21(27)17-7-9-18(23)10-8-17/h3-13,21,27H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVWJRNQBMGDSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(C4=CC=C(C=C4)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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